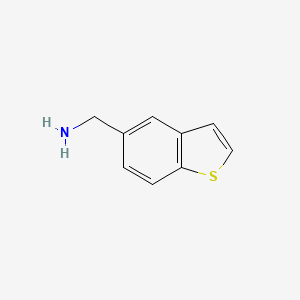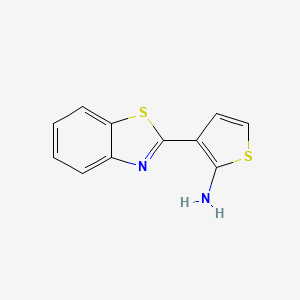
3-(1,3-Benzothiazol-2-yl)thiophen-2-amine
説明
The compound "3-(1,3-Benzothiazol-2-yl)thiophen-2-amine" is a derivative of benzothiazole, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring. This compound is of interest due to its potential applications in pharmaceuticals and materials science due to the unique properties imparted by the benzothiazole moiety.
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as N-benzothiazol-2-yl-amides, has been achieved through various catalytic methods. For instance, palladium-catalyzed C(sp2)-H functionalization has been used to produce these compounds from 1-acyl-3-(phenyl)thioureas, yielding high yields with good functional group tolerance . Similarly, an iron-catalyzed oxidative C(sp2)-H functionalization method has been developed to synthesize N-benzothiazol-2-yl-amides, which also resulted in good yields . Additionally, a metal-free approach using hypervalent iodine for the oxidative C-H functionalization of heteroaryl-thioureas has been reported, which is notable for its broad substrate scope and simple purification .
Molecular Structure Analysis
The molecular structure of thiophene-benzothiazole derivatives has been characterized using various spectroscopic techniques. For example, novel thiophene-benzothiazole azomethine and amine compounds have been synthesized and characterized by FTIR, NMR, and single crystal X-ray diffraction methods . The study of these compounds provides insights into the molecular structure and potential intramolecular interactions, such as hydrogen bonding, which can influence the compound's properties and reactivity.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo a range of chemical reactions. For instance, the synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles has been achieved through diazotisation and coupling reactions followed by air oxidation . Additionally, the synthesis of 1-benzothiophen-2-amines has been explored using various methods, including reactions with palladium catalysts and morpholine .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure. The synthesis of N-[1-(2,5-dimethyl-3-thienyl)ethylidene]-1,3-benzothiazol-2-amine and its structural confirmation through spectral analysis highlight the importance of molecular characterization in understanding these properties . Furthermore, the antimicrobial activity of some benzothiazole derivatives, such as those containing the 1,3,4-oxadiazole moiety, has been investigated, demonstrating the potential biological applications of these compounds . Lastly, the antitumor activity of new benzothiazole derivatives has been evaluated, with some compounds showing considerable activity against cancer cell lines, which underscores the significance of benzothiazole derivatives in medicinal chemistry .
科学的研究の応用
Microwave Assisted Synthesis and Spectroscopic Characterization
Ermiş and Durmuş (2020) conducted a study focusing on the synthesis of novel thiophene-benzothiazole derivative azomethine and amine compounds, including 3-(1,3-Benzothiazol-2-yl)thiophen-2-amine. This research demonstrated the efficiency of microwave-assisted synthesis methods in producing these compounds. The characterization of these compounds was performed using various spectroscopic techniques, and the study also explored the solvent effects on their UV–Vis absorption behaviors (Ermiş & Durmuş, 2020).
Biological Evaluation and Antimicrobial Activity
A study by Amnerkar, Bhongade, and Bhusari (2015) synthesized a series of this compound derivatives and evaluated their antibacterial, antifungal, and anthelmintic activities. The study found that these compounds exhibited moderate to excellent antimicrobial activity against various bacterial and fungal strains, as well as good anthelmintic activity against earthworm species (Amnerkar et al., 2015).
Pharmaceutical Applications in Metal-Mediated Cyclizations
Schroeder, Hiscock, and Dawe (2017) explored the copper(II)- and gold(III)-mediated cyclizations of thioureas to produce substituted 2-aminobenzothiazoles, which is a class of molecules with notable biological activity and pharmaceutical applications. This study offers insight into the role of metal cations in these transformations, which is crucial for the development of benzothiazole derivatives in pharmaceutical contexts (Schroeder et al., 2017).
Anticancer Agent Development
Research by Osmaniye et al. (2018) involved the synthesis of benzothiazole derivatives, including this compound, as potential anticancer agents. The study highlights the significance of various substitutions on the benzothiazole scaffold in modulating antitumor properties. The synthesized compounds showed promising results in initial screenings for anticancer activity (Osmaniye et al., 2018).
Electroluminescent and Amplified Spontaneous Emission Properties
A 2016 study by Liu et al. developed a star-shaped single-polymer system using this compound derivatives for potential application in electroluminescence and amplified spontaneous emission (ASE). This research demonstrated the potential of these compounds in the field of materials science, particularly in the development of efficient electroluminescent devices (Liu et al., 2016).
将来の方向性
作用機序
Target of Action
Similar benzothiazole derivatives have been reported to exhibit antibacterial and anti-tubercular activities . Therefore, it’s plausible that this compound may also target bacterial cells or specific enzymes within these cells.
Mode of Action
Similar benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of bacterial growth
Biochemical Pathways
Similar benzothiazole derivatives have been reported to inhibit the growth of bacteria, suggesting that they may interfere with essential biochemical pathways in these organisms .
Result of Action
Similar benzothiazole derivatives have been reported to exhibit antibacterial and anti-tubercular activities, suggesting that this compound may also have similar effects .
生化学分析
Biochemical Properties
3-(1,3-Benzothiazol-2-yl)thiophen-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with RNA helicase, an enzyme crucial for unwinding DNA and RNA, thereby affecting numerous DNA and RNA metabolic processes . This interaction suggests potential antiviral properties, as RNA helicase is a key target for therapeutics against viruses such as HIV, HCV, and influenza . The compound’s interaction with these biomolecules highlights its potential as a biochemical tool and therapeutic agent.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of benzothiazole, including this compound, have demonstrated anticancer activity by inhibiting specific signaling pathways in cancer cells . This inhibition can lead to reduced cell proliferation and induced apoptosis, showcasing the compound’s potential in cancer therapy.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s structure allows it to interact with the active sites of enzymes, thereby modulating their activity. For example, its interaction with RNA helicase can inhibit the enzyme’s function, disrupting viral replication processes . This molecular mechanism underscores the compound’s potential as an antiviral agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biochemical activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects can occur, highlighting the importance of dosage optimization in potential therapeutic applications . Studies have indicated threshold effects, where the compound’s efficacy and toxicity are dose-dependent, necessitating careful dosage management in experimental and clinical settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound’s metabolism can influence metabolic flux and metabolite levels, impacting cellular processes. Understanding these metabolic pathways is crucial for elucidating the compound’s biochemical properties and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions determine the compound’s bioavailability and efficacy, influencing its potential as a therapeutic agent.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is critical for its interaction with biomolecules and subsequent biochemical effects, highlighting the importance of understanding its subcellular distribution.
特性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)thiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2S2/c12-10-7(5-6-14-10)11-13-8-3-1-2-4-9(8)15-11/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFQFOWKPQKIMPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370718 | |
| Record name | 3-(1,3-benzothiazol-2-yl)thiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
306936-47-0 | |
| Record name | 3-(1,3-benzothiazol-2-yl)thiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





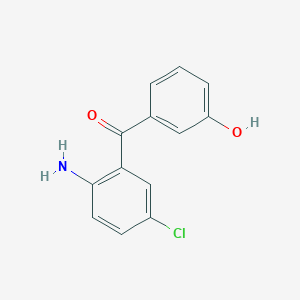

![2-Bromo-1-[4-(diethylamino)phenyl]ethanone](/img/structure/B1273716.png)

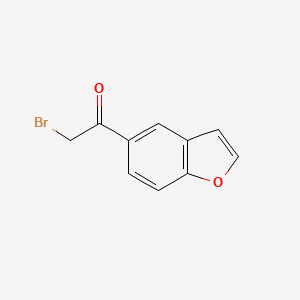
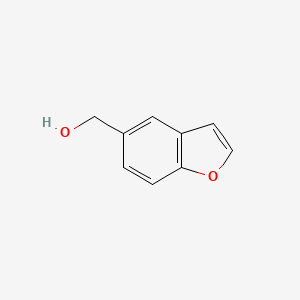
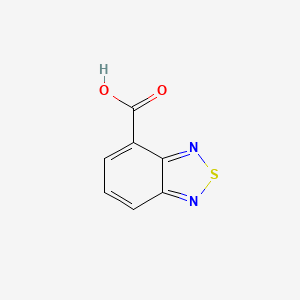

![2-[(Benzylamino)methyl]phenol hydrochloride](/img/structure/B1273729.png)

